molecular formula C22H19F4N3O4 B14966455 ethyl 3,3,3-trifluoro-2-{[(3-fluorophenyl)carbonyl]amino}-2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanoate

ethyl 3,3,3-trifluoro-2-{[(3-fluorophenyl)carbonyl]amino}-2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanoate

Cat. No.: B14966455
M. Wt: 465.4 g/mol
InChI Key: JRGLSQSBYZGBOU-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]-2-(3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YL)PROPANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]-2-(3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YL)PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]-2-(3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify specific functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]-2-(3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YL)PROPANOATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]-2-(3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YL)PROPANOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3,3,3-TRIFLUOROPYRUVATE
  • 3,3,3-TRIFLUOROPROPIONIC ACID
  • METHYL 3,3,3-TRIFLUOROPYRUVATE

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]-2-(3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YL)PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C22H19F4N3O4

Molecular Weight

465.4 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[(3-fluorobenzoyl)amino]-2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propanoate

InChI

InChI=1S/C22H19F4N3O4/c1-3-33-20(32)21(22(24,25)26,27-18(30)14-8-7-9-15(23)12-14)17-13(2)28-29(19(17)31)16-10-5-4-6-11-16/h4-12,17H,3H2,1-2H3,(H,27,30)

InChI Key

JRGLSQSBYZGBOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1C(=NN(C1=O)C2=CC=CC=C2)C)(C(F)(F)F)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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